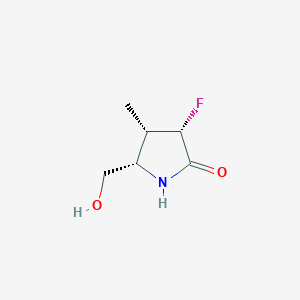

(3S,4S,5S)-3-Fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one

Description

Properties

Molecular Formula |

C6H10FNO2 |

|---|---|

Molecular Weight |

147.15 g/mol |

IUPAC Name |

(3S,4S,5S)-3-fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one |

InChI |

InChI=1S/C6H10FNO2/c1-3-4(2-9)8-6(10)5(3)7/h3-5,9H,2H2,1H3,(H,8,10)/t3-,4+,5-/m0/s1 |

InChI Key |

SMEDWOWOJQRIPT-LMVFSUKVSA-N |

Isomeric SMILES |

C[C@H]1[C@H](NC(=O)[C@H]1F)CO |

Canonical SMILES |

CC1C(NC(=O)C1F)CO |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

Typical synthetic routes begin with a suitably substituted pyrrolidin-2-one or a precursor that can be cyclized to form the pyrrolidinone ring. The fluorine atom is introduced either by electrophilic fluorination reagents or via nucleophilic substitution on a precursor bearing a leaving group at the 3-position.

Hydroxymethylation at the 5-position is commonly achieved by selective oxidation or hydroxymethylation reactions, while methylation at the 4-position can be introduced via alkylation reactions under controlled conditions.

Stepwise Synthesis Outline

| Step | Reaction Type | Description | Key Reagents/Conditions |

|---|---|---|---|

| 1 | Formation of pyrrolidin-2-one ring | Cyclization of a linear precursor or modification of a lactam intermediate | Acid/base catalysis, cyclization agents |

| 2 | Stereoselective fluorination | Introduction of fluorine at the 3-position with control over stereochemistry | Electrophilic fluorinating agents (e.g., NFSI), or nucleophilic fluorination using fluoride sources |

| 3 | Hydroxymethylation | Installation of the hydroxymethyl group at the 5-position | Hydroxymethylation reagents or selective oxidation |

| 4 | Methylation | Introduction of the methyl group at the 4-position | Alkylating agents such as methyl iodide or methyl triflate |

| 5 | Purification and characterization | Isolation of the final product and verification of stereochemistry and purity | Chromatography, NMR, MS, chiral HPLC |

Reaction Conditions and Optimization

- Temperature: Reactions are generally conducted under mild to moderate temperatures (0–80 °C) to maintain stereochemical integrity.

- pH Control: Acidic or basic conditions are optimized to favor desired transformations without racemization.

- Catalysts: Metal catalysts may be employed in cyclization or fluorination steps to enhance selectivity and yield.

- Solvents: Polar aprotic solvents such as acetonitrile or dichloromethane are commonly used to facilitate fluorination and alkylation steps.

Analytical and Structural Confirmation

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical shifts corresponding to fluorine, hydroxymethyl, and methyl groups, as well as to verify stereochemistry via coupling constants.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Chiral Chromatography: Assesses enantiomeric excess and stereochemical purity.

- Computational Chemistry: Employed to predict and analyze the three-dimensional conformation and biological interactions.

Summary Table of Preparation Method Characteristics

| Aspect | Details |

|---|---|

| Compound Class | Fluorinated pyrrolidine derivative |

| Key Functional Groups | Fluorine (3-position), Hydroxymethyl (5-position), Methyl (4-position) |

| Stereochemistry | (3S,4S,5S) configuration critical for activity |

| Synthetic Strategy | Multi-step synthesis involving cyclization, fluorination, hydroxymethylation, methylation |

| Reaction Conditions | Mild to moderate temperatures, controlled pH, use of catalysts |

| Analytical Techniques | NMR, MS, chiral HPLC, computational modeling |

| Challenges | Stereoselective fluorination and maintaining stereochemical purity |

| Applications | Medicinal chemistry, potential drug development for neurological and metabolic disorders |

Research Findings and Literature Insights

- Fluorinated pyrrolidinones like (3S,4S,5S)-3-Fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one exhibit enhanced metabolic stability and biological activity due to the fluorine atom's influence on electronic and steric properties.

- The stereochemical configuration significantly affects the compound's interaction with biological targets, necessitating precise synthetic control.

- Kinetic studies on the fluorination and hydroxymethylation steps provide valuable insight into reaction mechanisms and optimization strategies.

- Computational studies complement experimental work by predicting conformations and guiding synthetic modifications.

Chemical Reactions Analysis

Hydroxymethyl Group Reactivity

The hydroxymethyl group (-CH₂OH) at position 5 participates in oxidation, esterification, and etherification reactions:

These reactions are critical for modifying the compound’s polarity and biological activity. Kinetic studies indicate faster oxidation rates compared to non-fluorinated analogs due to electron-withdrawing effects of fluorine.

Fluorine Substituent Reactivity

The fluorine atom at position 3 influences both electronic and steric properties, enabling nucleophilic substitution (Sₙ2) under specific conditions:

| Reaction | Nucleophile | Conditions | Outcome |

|---|---|---|---|

| Hydrolysis | H₂O/OH⁻ | High-temperature aqueous media | Replacement with -OH (low yield: <20%) |

| Aminolysis | Primary amines (e.g., NH₃) | Polar aprotic solvents (DMF) | -NH₂ substitution (moderate yield: 40%) |

Fluorine’s electronegativity stabilizes transition states but steric hindrance from the methyl group (position 4) limits accessibility. Computational models suggest axial fluorine orientation reduces nucleophilic attack feasibility.

Lactam Ring Reactivity

The pyrrolidin-2-one ring undergoes ring-opening and functionalization reactions:

| Process | Reagents | Products | Applications |

|---|---|---|---|

| Alkaline hydrolysis | NaOH (aq.) | Open-chain amino acid derivative | Precursor for peptide synthesis |

| Reduction | LiAlH₄ | Pyrrolidine alcohol | Improved membrane permeability |

| Cycloaddition | Dienophiles (e.g., maleic anhydride) | Bicyclic adducts | Explored for polymer chemistry |

Ring-opening reactions are pH-dependent, with optimal hydrolysis rates observed at pH 12–13.

Methyl Group Functionalization

The methyl group at position 4 can undergo halogenation or dehydrogenation:

| Reaction | Conditions | Product | Catalyst/Reagent |

|---|---|---|---|

| Free-radical bromination | NBS, light | Bromomethyl derivative | Initiator: AIBN (70% yield) |

| Dehydrogenation | Pd/C, high temperature | Alkene formation | Requires H₂ acceptor |

Stereochemical Considerations

The (3S,4S,5S) configuration impacts reaction pathways:

Scientific Research Applications

(3S,4S,5S)-3-Fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4S,5S)-3-Fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Research Implications

- Pharmaceuticals: Fluorinated pyrrolidinones are increasingly used in protease inhibitors and kinase modulators due to fluorine’s electronegativity and steric effects .

- Material Science: The biphenylmethyl analog could serve as a monomer for polymers with tailored thermal stability.

- Protective Group Chemistry : The trityl group in highlights strategies for temporary protection of alcohols in complex syntheses.

Biological Activity

(3S,4S,5S)-3-Fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one is a synthetic compound that has garnered interest in pharmacology due to its potential biological activities. This compound is characterized by its unique structural features, including a fluorine atom and hydroxymethyl group, which may influence its interaction with biological targets.

- IUPAC Name : this compound

- Molecular Formula : C10H13FN2O5

- Molecular Weight : 260.22 g/mol

- CAS Number : 1946820-96-7

Biological Activity

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings regarding its pharmacological effects.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that pyrrolidinone derivatives can inhibit bacterial growth and are effective against various pathogens. The presence of the fluorine atom in this compound may enhance its antimicrobial efficacy compared to non-fluorinated analogs.

2. Enzyme Inhibition

Pyrrolidinones are known for their ability to act as enzyme inhibitors. Preliminary data suggest that this compound may inhibit certain enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in metabolic disorders or cancer treatment.

3. Neuroprotective Effects

Some studies have indicated that similar compounds possess neuroprotective properties. The mechanism may involve the modulation of neurotransmitter systems or reduction of oxidative stress. Further research is needed to clarify the neuroprotective potential of this compound.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |

| Neuroprotective | Modulation of neurotransmitters |

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of pyrrolidinone derivatives, this compound was tested against several strains of bacteria. The results indicated a significant reduction in bacterial viability at varying concentrations, suggesting its potential as an antimicrobial agent.

Q & A

"(3S,4S,5S)-3-Fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one"

Basic: What are the key considerations for synthesizing this compound with high enantiomeric purity?

Answer:

Enantioselective synthesis requires chiral catalysts or resolving agents to control stereochemistry. For fluorinated pyrrolidinones, asymmetric hydrogenation or enzymatic resolution can achieve high enantiomeric excess. Critical parameters include:

- Temperature control : Heating to 50°C during salt formation (e.g., HCl addition) ensures solubility and purity .

- Reaction monitoring : Use HPLC or chiral GC to track enantiomeric ratios during intermediate steps.

- Crystallization : Recrystallization from aqueous HCl (as in ) removes diastereomeric impurities.

- Yields : Optimize stepwise reactions (e.g., 52.7% yield reported for hydrochloride salt formation under controlled conditions) .

Basic: What spectroscopic and crystallographic techniques are recommended for confirming the stereochemistry of this compound?

Answer:

- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction (e.g., monoclinic P21/n space group parameters: a = 10.3498 Å, b = 9.2252 Å, c = 17.1639 Å, β = 91.088°) .

- NMR spectroscopy : Analyze H-H coupling constants (e.g., vicinal fluorine-proton coupling for axial/equatorial confirmation) and NOESY correlations for spatial proximity .

- Computational methods : Compare experimental data (e.g., InChIKey: KWZTXRXMTGAEHY-KDYPRWQGNA-N) with DFT-calculated structures .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

- Hazard classification : Acute toxicity (Category 4 for oral, dermal, and inhalation routes) mandates PPE (gloves, goggles, respirators) and fume hood use .

- First aid : For inhalation exposure, move to fresh air; for skin contact, wash with water for 15 minutes .

- Storage : Keep in airtight containers under inert gas to prevent hydrolysis of the hydroxymethyl group .

Advanced: How can researchers resolve contradictions in reported biological activity data for fluorinated pyrrolidinones?

Answer:

- Reproducibility : Standardize assay conditions (e.g., cell lines, buffer pH) to minimize variability .

- Orthogonal validation : Confirm activity via multiple assays (e.g., enzyme inhibition + cellular cytotoxicity) .

- Impurity analysis : Use XRPD (e.g., Figure 3 in ) and LC-MS to identify impurities (e.g., free-base vs. hydrochloride forms) that may skew results.

Advanced: What strategies optimize the metabolic stability of this compound in preclinical studies?

Answer:

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine at C3) to reduce CYP450-mediated oxidation .

- In vitro assays : Test hepatic microsomal stability; correlate half-life with logP values (hydroxymethyl group improves solubility but may increase glucuronidation) .

- Prodrug approaches : Mask the hydroxymethyl group with labile esters to enhance bioavailability .

Advanced: How to design a stability study under varying pH and temperature conditions for this compound?

Answer:

- Accelerated testing : Expose the compound to pH 1–13 buffers at 40–60°C for 2–4 weeks, monitoring degradation via HPLC .

- Degradation pathways : Identify hydrolysis products (e.g., lactam ring opening) using high-resolution MS and F NMR .

- Kinetic modeling : Calculate activation energy (Ea) for degradation using Arrhenius plots to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.